

physical and chemical properties of 4-Bromo-2-chloro-5-methoxyaniline

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-methoxyaniline

Cat. No.: B1283036

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An In-depth Technical Guide to **4-Bromo-2-chloro-5-methoxyaniline**

Introduction

4-Bromo-2-chloro-5-methoxyaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methoxy groups on an aniline core, makes it a versatile reagent for the development of complex molecules. This document provides a comprehensive overview of its physical and chemical properties, available experimental data, and its potential applications, particularly as a building block for protein degraders.^[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties and Identifiers

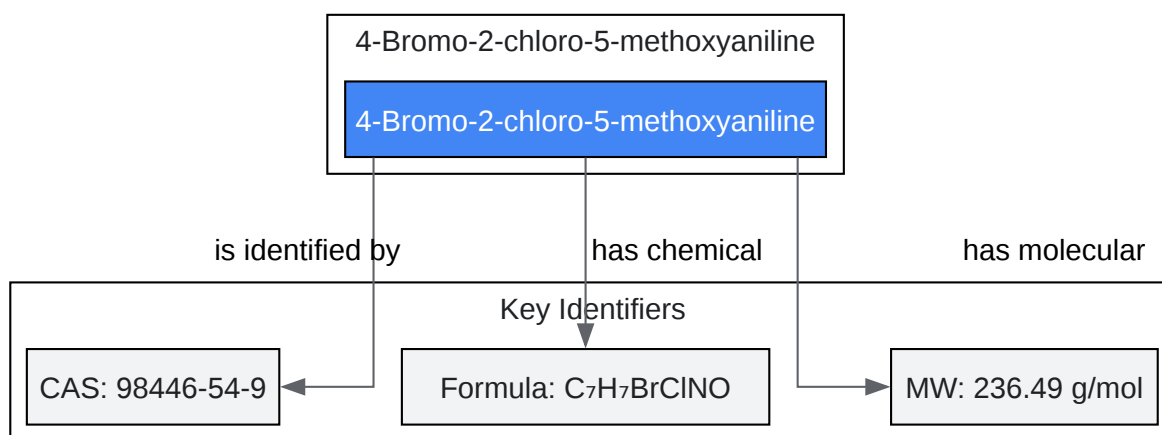
The fundamental properties of **4-Bromo-2-chloro-5-methoxyaniline** are summarized below. These identifiers are crucial for accurate substance identification and literature searches.

Table 1: Chemical Identifiers and Core Properties

Property	Value	Reference
IUPAC Name	4-Bromo-2-chloro-5-methoxyaniline	
CAS Number	98446-54-9	[1][2]
Molecular Formula	C ₇ H ₇ BrClNO	[1][2]
Molecular Weight	236.49 g/mol	[1]
Purity	≥98%	[1]

| MDL Number | MFCD11845922 |[2] |

Below is a logical diagram illustrating the relationship between the compound and its primary identifiers.



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Fig. 1: Key identifiers for **4-Bromo-2-chloro-5-methoxyaniline**.

Physical and Spectroscopic Data

While detailed experimental data for properties like melting and boiling points are not readily available in public literature, typical values can be inferred from related structures.

Spectroscopic data is essential for quality control and structural confirmation.

Table 2: Physical and Spectroscopic Properties

Property	Value	Remarks
Appearance	White to light yellow or light gray powder/crystal	Based on similar compounds like 4-Bromo-2-methoxyaniline.
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.	General property for similar anilines.

| Spectral Data | NMR, HPLC, LC-MS, UPLC data are available from suppliers. | Confirms structure and purity.[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Bromo-2-chloro-5-methoxyaniline** are not extensively published. However, a representative synthesis can be proposed based on standard aromatic substitution reactions on aniline derivatives.

Representative Synthesis Protocol

The synthesis of **4-Bromo-2-chloro-5-methoxyaniline** can be envisioned as a multi-step process starting from a simpler aniline precursor. A plausible route involves the chlorination and subsequent bromination of 3-methoxyaniline.

Objective: To synthesize **4-Bromo-2-chloro-5-methoxyaniline**.

Materials:

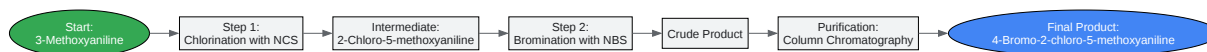
- 3-Methoxyaniline
- N-Chlorosuccinimide (NCS)

- N-Bromosuccinimide (NBS)
- Solvent (e.g., Acetonitrile, Dichloromethane)
- Hydrochloric Acid (for workup)
- Sodium Bicarbonate (for workup)
- Magnesium Sulfate (for drying)

Methodology:

- Chlorination: Dissolve 3-methoxyaniline in a suitable solvent like acetonitrile. Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature below 5°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup 1: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-5-methoxyaniline.
- Bromination: Dissolve the crude product from the previous step in a solvent such as dichloromethane. Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) slowly. The methoxy and amino groups direct the bromination to the para position relative to the amino group. Allow the reaction to warm to room temperature and stir for several hours.
- Workup 2 & Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent. The resulting crude **4-Bromo-2-chloro-5-methoxyaniline** can be purified using column chromatography on silica gel.

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted aniline like the target compound.



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Fig. 2: Hypothetical workflow for synthesis and purification.

Applications in Drug Development

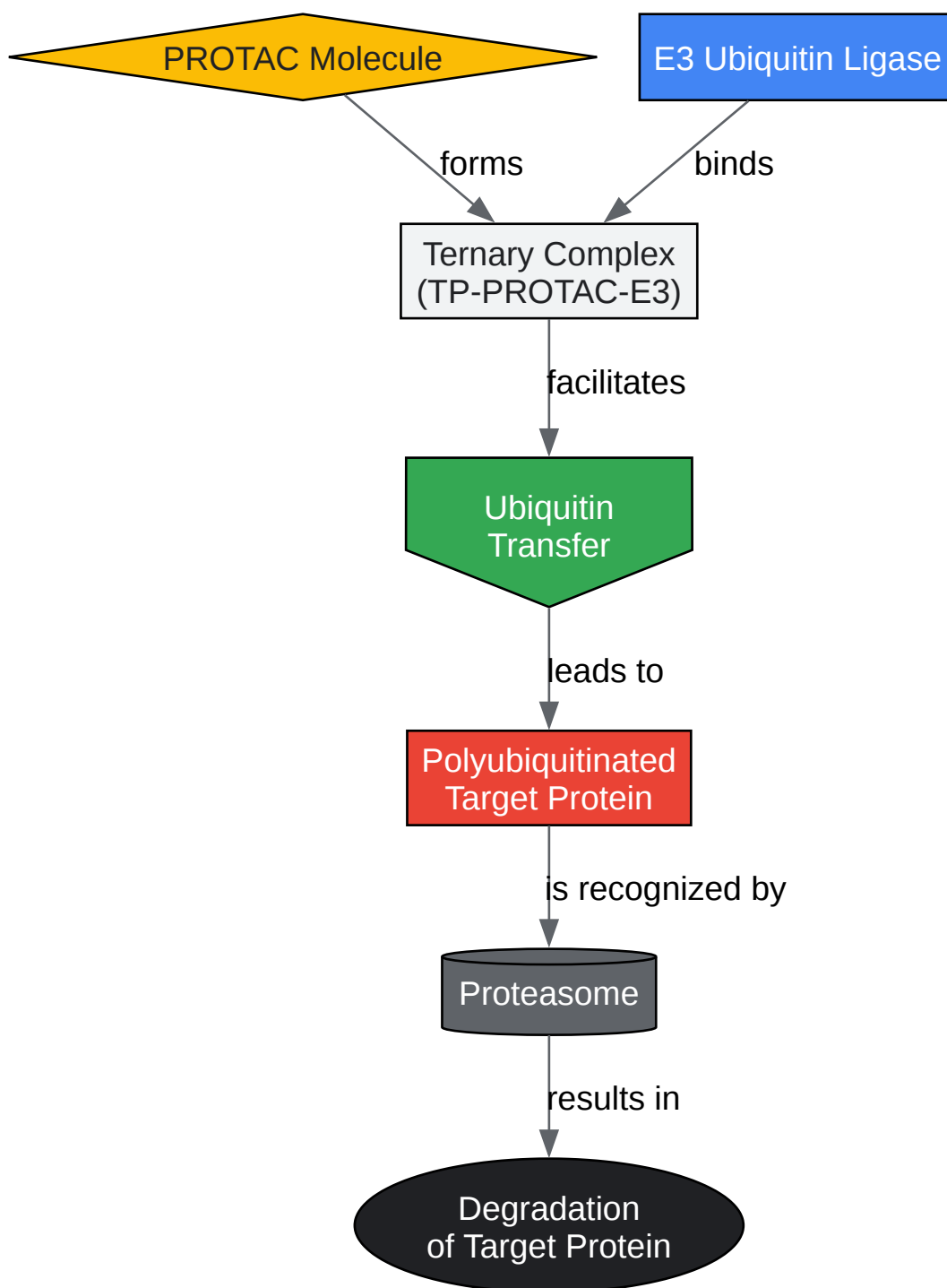
4-Bromo-2-chloro-5-methoxyaniline is categorized as a building block for protein degraders. [1] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues. These molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC molecule typically consists of three parts:

- A ligand that binds to a target protein.
- A ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the two ligands.

This compound can be used to construct or modify the ligand that binds to the target protein, where the halogen atoms provide reactive handles for further chemical transformations.

The diagram below illustrates the general mechanism of action for a PROTAC, where a building block like **4-Bromo-2-chloro-5-methoxyaniline** would be a precursor to one of the ligands.



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Fig. 3: Conceptual signaling pathway for PROTAC-mediated protein degradation.

Safety and Handling

As with any halogenated aromatic amine, **4-Bromo-2-chloro-5-methoxyaniline** should be handled with care. While a specific Safety Data Sheet (SDS) is not publicly available, data from analogous compounds like 4-bromo-2-methoxyaniline and 4-bromo-2-chloroaniline provide guidance.

- Toxicity: Compounds in this class are often toxic if swallowed, in contact with skin, or if inhaled.
- Irritation: May cause skin and serious eye irritation.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated area or under a fume hood.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Some related compounds are noted to be light and air-sensitive.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals with adherence to institutional safety protocols and after consulting the official Safety Data Sheet (SDS) provided by the supplier.

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